molecular formula C15H24N4O B7111197 N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-prop-2-enylpyrrolidine-2-carboxamide

N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-prop-2-enylpyrrolidine-2-carboxamide

Cat. No.: B7111197
M. Wt: 276.38 g/mol
InChI Key: SSPMHTCIQVSBRX-UHFFFAOYSA-N
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Description

N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-prop-2-enylpyrrolidine-2-carboxamide is a synthetic organic compound featuring a pyrazole ring, a pyrrolidine ring, and an amide linkage

Properties

IUPAC Name

N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-prop-2-enylpyrrolidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O/c1-3-7-15(8-5-10-17-15)14(20)16-9-4-6-13-11-18-19-12(13)2/h3,11,17H,1,4-10H2,2H3,(H,16,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPMHTCIQVSBRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)CCCNC(=O)C2(CCCN2)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-prop-2-enylpyrrolidine-2-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives under acidic or basic conditions.

    Alkylation: The pyrazole derivative is then alkylated with a suitable alkyl halide to introduce the 5-methyl group.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized separately, often starting from a suitable amino acid or through cyclization reactions involving amines and dihalides.

    Amide Bond Formation: The final step involves coupling the pyrazole and pyrrolidine derivatives through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis, and the use of industrial-scale reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the amide bond or the pyrazole ring, potentially leading to the formation of amines or reduced pyrazole derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the pyrazole ring or the propyl chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: N-oxides of the pyrazole ring.

    Reduction: Amines or reduced pyrazole derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-prop-2-enylpyrrolidine-2-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases, particularly those involving inflammation or cancer.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-prop-2-enylpyrrolidine-2-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Receptor Interaction: It could interact with cellular receptors, modulating signal transduction pathways.

    DNA/RNA Interaction: The compound might bind to nucleic acids, affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-prop-2-enylpyrrolidine-2-carboxamide shares structural similarities with other pyrazole derivatives and pyrrolidine-based compounds.
  • Examples include 3-(5-methyl-1H-pyrazol-4-yl)propylamine and 2-prop-2-enylpyrrolidine-2-carboxamide.

Uniqueness

  • The combination of a pyrazole ring, a pyrrolidine ring, and an amide linkage in a single molecule is relatively unique, providing a distinct set of chemical and biological properties.
  • This structural uniqueness may confer specific advantages in terms of binding affinity, selectivity, and overall bioactivity.

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